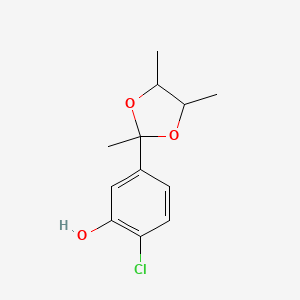
2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol is a chemical compound with a unique structure that includes a chlorinated phenol ring and a dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chlorophenol with 2,4,5-trimethyl-1,3-dioxolane under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorinated phenol can be reduced to the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dioxolane moiety may enhance its stability and solubility. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive under certain conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Uniqueness
This compound is unique due to its specific combination of a chlorinated phenol ring and a dioxolane group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
85740-96-1 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C12H15ClO3/c1-7-8(2)16-12(3,15-7)9-4-5-10(13)11(14)6-9/h4-8,14H,1-3H3 |
Clé InChI |
UDDKDVNWXIHONJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)(C)C2=CC(=C(C=C2)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


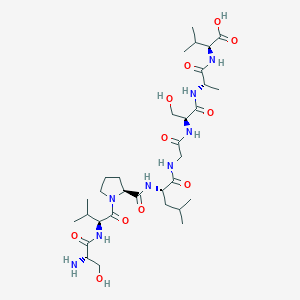
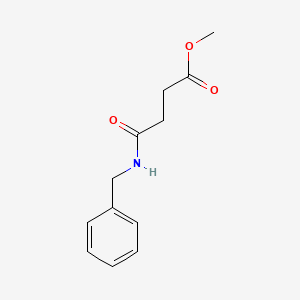
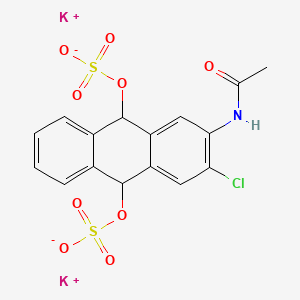
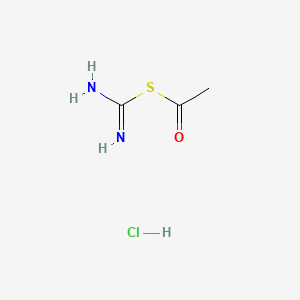
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
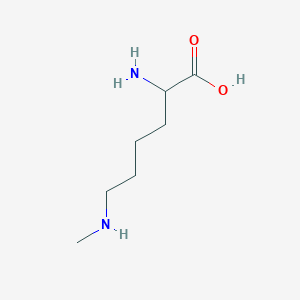
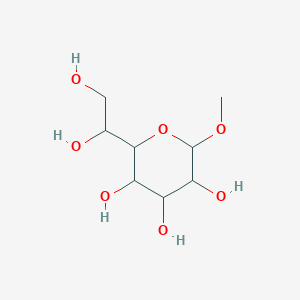
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
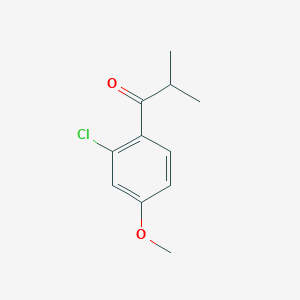

![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)
